2-Amino-3-[(3,4,5-trimethoxyphenyl)methylideneamino]but-2-enedinitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[(3,4,5-trimethoxyphenyl)methylideneamino]but-2-enedinitrile typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with malononitrile in the presence of ammonium acetate . The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[(3,4,5-trimethoxyphenyl)methylideneamino]but-2-enedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Amino-3-[(3,4,5-trimethoxyphenyl)methylideneamino]but-2-enedinitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-[(3,4,5-trimethoxyphenyl)methylideneamino]but-2-enedinitrile involves its interaction with specific molecular targets. The compound’s trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase . These interactions disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: Dihydrofolate reductase inhibitors.
Uniqueness
2-Amino-3-[(3,4,5-trimethoxyphenyl)methylideneamino]but-2-enedinitrile stands out due to its unique combination of the trimethoxyphenyl group and the but-2-enedinitrile moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Biological Activity
2-Amino-3-[(3,4,5-trimethoxyphenyl)methylideneamino]but-2-enedinitrile, with the CAS number 69519-12-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C14H14N4O3, with a molecular weight of approximately 286.29 g/mol. The compound features multiple functional groups that contribute to its biological activity, including amine and nitrile groups.
Structural Formula
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C14H14N4O3 |
Molecular Weight | 286.29 g/mol |
InChI Key | LKYFAOOOYGQZSO-MXPMHQIZSA-N |
SMILES | O(C)C1C(=CC(/C=N/C(C#N)=C(C#N)N)=CC=1OC)OC |
Synthesis
The synthesis of this compound typically involves the condensation of appropriate amino compounds with aldehydes or ketones under controlled conditions. Various methods have been reported in literature that detail the synthesis pathways and yield optimizations.
Antioxidant Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. This is attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems.
Antibacterial Activity
The compound has shown promising antibacterial activity against various strains of bacteria. For instance:
- E. coli : Inhibition zones were measured using the spread method, demonstrating effective antimicrobial properties.
- Staphylococcus aureus : Similar positive results were observed against this pathogen.
These findings suggest that the compound may serve as a lead for developing new antibacterial agents.
Anticancer Potential
Research has also explored the anticancer potential of related compounds. The presence of the trimethoxyphenyl group is believed to enhance cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Study 1: Antibacterial Screening
A study conducted on various synthesized derivatives of similar compounds demonstrated significant antibacterial activity. The results showed that derivatives with similar structural features to this compound had inhibition zones ranging from 10 mm to 25 mm against tested bacterial strains .
Study 2: Antioxidant Evaluation
In another study focusing on antioxidant activities, compounds were assessed using DPPH radical scavenging assays. The results indicated that certain derivatives exhibited IC50 values comparable to standard antioxidants like ascorbic acid .
Properties
IUPAC Name |
2-amino-3-[(3,4,5-trimethoxyphenyl)methylideneamino]but-2-enedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-19-12-4-9(5-13(20-2)14(12)21-3)8-18-11(7-16)10(17)6-15/h4-5,8H,17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYFAOOOYGQZSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NC(=C(C#N)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347750 |
Source
|
Record name | 2-amino-3-[(3,4,5-trimethoxyphenyl)methylideneamino]but-2-enedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69519-12-6 |
Source
|
Record name | 2-amino-3-[(3,4,5-trimethoxyphenyl)methylideneamino]but-2-enedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50347750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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